molecular formula C16H12F2N4OS B6427872 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea CAS No. 2034498-63-8

1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B6427872
CAS No.: 2034498-63-8
M. Wt: 346.4 g/mol
InChI Key: TUIIQZDXTDQAFX-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophenyl group, and a pyrazinyl group linked through a urea moiety

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c17-11-2-1-3-12(18)15(11)22-16(23)21-8-13-14(20-6-5-19-13)10-4-7-24-9-10/h1-7,9H,8H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIIQZDXTDQAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea typically involves the following steps:

  • Formation of the Pyrazinyl Intermediate: : The synthesis begins with the preparation of the pyrazinyl intermediate. This can be achieved through the reaction of 3-bromopyrazine with thiophene-3-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions.

  • Introduction of the Difluorophenyl Group: : The next step involves the introduction of the difluorophenyl group. This can be accomplished by reacting 2,6-difluoroaniline with the pyrazinyl intermediate in the presence of a coupling agent, such as N,N’-diisopropylcarbodiimide (DIC), to form the desired urea

Biological Activity

1-(2,6-Difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to a pyrazinyl group and a thiophene substituent. Its molecular formula is C16H15F2N3OSC_{16}H_{15}F_2N_3OS, with a molecular weight of approximately 335.37 g/mol. The presence of fluorine atoms and heteroatoms in its structure contributes to its unique chemical properties.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that urea derivatives can inhibit specific enzymes involved in cancer progression, such as fibroblast growth factor receptors (FGFRs). For instance, related compounds have demonstrated IC50 values in the nanomolar range against FGFR1 and FGFR2 .
  • Antiproliferative Effects : The compound's structural components may contribute to its antiproliferative effects on various cancer cell lines. This is particularly relevant in the context of targeting pathways involved in tumor growth and metastasis.

Biological Activities

This compound has been investigated for several biological activities:

Antitumor Activity

Research has indicated that similar compounds exhibit significant antitumor activity. For example, derivatives with comparable structures have shown IC50 values less than 100 nM against various cancer cell lines . This suggests that the compound may also possess similar properties.

Antimicrobial Properties

Preliminary studies suggest that urea derivatives can exhibit antimicrobial activity against a range of pathogens. The presence of thiophene groups is often associated with enhanced antibacterial properties due to their ability to disrupt microbial membranes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the inhibition of FGFRs by related urea derivatives. Found significant inhibitory activity with IC50 values ranging from 4.1 nM to 77.4 nM across different cell lines .
Study 2 Evaluated the antiproliferative effects on SNU16 and KG1 cell lines, reporting IC50 values indicating potent activity .
Study 3 Assessed antimicrobial activity of thiophene-containing compounds, revealing promising results against various bacterial strains .

Scientific Research Applications

Physical Properties

The compound possesses distinct physical properties due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine substituents often contribute to improved lipophilicity and bioavailability in drug formulations.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that urea derivatives often exhibit significant biological activities, including antitumor and antimicrobial effects. The incorporation of the thiophene and pyrazine groups may enhance these activities.

Case Study: Anticancer Activity

A study investigating various urea derivatives found that compounds similar to 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea demonstrated promising anticancer properties against several cancer cell lines. This suggests that further exploration could lead to the development of effective anticancer agents.

Agrochemical Applications

There is growing interest in utilizing such compounds as agrochemicals, particularly in developing herbicides or fungicides. The fluorinated structure may enhance the efficacy and environmental stability of agrochemical formulations.

Case Study: Herbicidal Efficacy

Research has shown that fluorinated compounds can exhibit increased herbicidal activity compared to their non-fluorinated counterparts. This could position This compound as a candidate for further agrochemical studies.

Material Science

The compound's unique properties may also lend themselves to applications in material science, particularly in the development of advanced polymers or coatings that require enhanced thermal stability and chemical resistance.

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